molecular formula C22H24ClN3O3S B12172871 1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one

1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one

Cat. No.: B12172871
M. Wt: 446.0 g/mol
InChI Key: KZKVSRDYEZDUPV-UHFFFAOYSA-N
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Description

1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one is a complex organic compound that features a combination of a piperazine ring, a sulfonyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with 4-chlorobenzenesulfonyl chloride under basic conditions.

    Attachment of the Indole Moiety: The indole moiety is attached through a coupling reaction with 4-(1H-indol-3-yl)butan-1-one using a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors such as serotonin or dopamine receptors, influencing neurotransmission.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one
  • 1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one

Uniqueness

1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one is unique due to the presence of the 4-chlorophenyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C22H24ClN3O3S

Molecular Weight

446.0 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one

InChI

InChI=1S/C22H24ClN3O3S/c23-18-8-10-19(11-9-18)30(28,29)26-14-12-25(13-15-26)22(27)7-3-4-17-16-24-21-6-2-1-5-20(17)21/h1-2,5-6,8-11,16,24H,3-4,7,12-15H2

InChI Key

KZKVSRDYEZDUPV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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